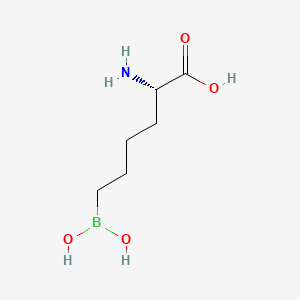

2(s)-Amino-6-boronohexanoic acid

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von 2(S)-Amino-6-Boronohexansäure beinhaltet typischerweise die Verwendung von Borreagenzien in einer Reihe von chemischen Reaktionen. Ein gängiges Verfahren ist die Suzuki-Miyaura-Kupplung, bei der palladiumkatalysierte Kreuzkupplungsreaktionen zwischen Boronsäuren und Halogeniden eingesetzt werden . Die Reaktionsbedingungen umfassen häufig milde Temperaturen und die Anwesenheit einer Base, um den Kupplungsprozess zu erleichtern.

Vorbereitungsmethoden

Die industrielle Produktion von 2(S)-Amino-6-Boronohexansäure kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reactivity with Metal Ions

ABH’s boronic acid group (-B(OH)₂) reacts with hydroxide ions (OH⁻) to form a tetrahedral boronate anion, which coordinates with manganese ions (Mn²⁺) in arginase’s active site . This mimics the transition state of the enzyme’s natural substrate, L-arginine, leading to competitive inhibition. Key interactions include:

-

Covalent Bond Formation : The boronate anion forms a covalent bond with a bridging hydroxide ion between two Mn²⁺ ions .

-

Electrostatic Stabilization : The boronate’s negative charge stabilizes interactions with positively charged residues (e.g., His101, Asp124) in the arginase binding pocket .

Table 1: Metal Coordination in ABH-Arginase Complex

| Interaction Type | Residues/Components Involved | Stability Contribution |

|---|---|---|

| Covalent bond (B–O–Mn) | Mn²⁺ ions, bridging OH⁻ | High |

| Electrostatic interactions | His101, Asp124, Glu186 | Moderate |

| Hydrophobic contacts | Thr246 (aliphatic chain of ABH) | Low |

pH-Dependent Behavior

ABH exhibits pH-sensitive reactivity due to its acidic boronic acid group (pKa ~1.9) and basic amino group (pKa ~9.53) . Key reactions include:

-

Protonation/Deprotonation :

-

Hydrolysis : Under strongly acidic conditions, the boronate group may hydrolyze to boric acid, reducing inhibitory activity .

Oxidation and Stability

ABH is susceptible to oxidation, particularly at the boronic acid group. Studies indicate:

-

Oxidative Degradation : Prolonged exposure to reactive oxygen species (ROS) converts the boronate to boric acid, diminishing activity.

-

Stabilization Strategies : Co-administration with antioxidants (e.g., ascorbate) mitigates degradation in biological systems .

Enzymatic Interaction Dynamics

Molecular dynamics (MD) simulations reveal:

-

Flexible Binding : The amino acid moiety interacts dynamically with loops 130–139 and 175–186, allowing conformational adjustments in arginase’s active site .

-

Transition-State Mimicry : The boronate group’s tetrahedral geometry closely resembles the high-energy intermediate during L-arginine hydrolysis .

Biological Implications

-

Arginase Inhibition : ABH’s for arginase I is ~0.1 μM, making it 100-fold more potent than early inhibitors like BEC .

-

Therapeutic Effects : Chronic ABH administration restores erectile function in aged rats by reducing arginase activity by 40–60% .

Table 3: ABH vs. Boronic Acid Analogues

| Compound | Key Structural Difference | Arginase Inhibition () | Stability in vivo |

|---|---|---|---|

| ABH | C6 boronate | 0.1 μM | Moderate |

| BEC (S-(2-boronoethyl)-L-cysteine) | Thioether linkage | 10 μM | Low |

| SEC (Sulfonamide derivative) | Sulfonamide group | 2 μM | High |

Wissenschaftliche Forschungsanwendungen

2(S)-Amino-6-Boronohexansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle Rolle bei der Hemmung von Enzymen und als Sonde für die Untersuchung biologischer Prozesse untersucht, an denen Bor beteiligt ist.

Medizin: Es wird geforscht, ob es als therapeutisches Mittel eingesetzt werden kann, insbesondere bei der Behandlung von Krankheiten, bei denen borhaltige Verbindungen eine Wirksamkeit gezeigt haben.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2(S)-Amino-6-Boronohexansäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Boronsäuregruppe. Diese Gruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen eingehen, was sie zu einem potenten Hemmstoff von Enzymen macht, die solche funktionellen Gruppen enthalten. Die beteiligten Wege umfassen die Hemmung von Proteasen und anderen Enzymen, die für verschiedene biologische Prozesse entscheidend sind .

Wirkmechanismus

The mechanism of action of 2(S)-Amino-6-Boronohexanoic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The pathways involved include the inhibition of proteases and other enzymes critical to various biological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere borhaltige Aminosäuren und Boronsäurederivate, wie zum Beispiel:

- 2(S)-Amino-4-Boronobutansäure

- 2(S)-Amino-5-Boronopentansäure

- 2(S)-Amino-7-Boronoheptansäure

Einzigartigkeit

Was 2(S)-Amino-6-Boronohexansäure auszeichnet, ist seine spezifische Kettenlänge und die Position der Boronsäuregruppe, die einzigartige chemische Eigenschaften und Reaktivität verleihen. Dies macht es besonders nützlich in Anwendungen, bei denen präzise molekulare Wechselwirkungen erforderlich sind.

Biologische Aktivität

2(S)-Amino-6-boronohexanoic acid (ABH) is a synthetic arginase inhibitor that has garnered attention for its potential therapeutic applications, particularly in conditions associated with endothelial dysfunction and oxidative stress. This article explores the biological activity of ABH, highlighting its mechanisms of action, experimental findings, and implications for treating various pathologies.

ABH functions primarily as an inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to urea and L-ornithine. By inhibiting arginase, ABH increases the availability of L-arginine for nitric oxide (NO) synthesis, thereby enhancing NO-mediated vasodilation and improving endothelial function. This mechanism is particularly relevant in conditions where arginase activity is elevated, such as aging and certain vascular diseases.

Key Mechanisms

- Inhibition of Arginase Activity : ABH selectively inhibits both arginase I and II, leading to increased levels of L-arginine and subsequent NO production.

- Reduction of Oxidative Stress : By promoting NO availability, ABH mitigates oxidative stress associated with vascular injury.

- Improvement of Erectile Function : Studies indicate that ABH can restore erectile function in aged models by normalizing hemodynamic responses.

1. Erectile Function Improvement

A study published in the Journal of Andrology demonstrated that chronic oral administration of ABH significantly improved erectile function in aged rats. The study involved four groups: young control, young treated with ABH, aged control, and aged treated with ABH. Key findings included:

- Increased Erectile Responses : Aged rats treated with ABH exhibited erectile responses comparable to those of young controls.

- Decreased Arginase Activity : Treatment with ABH resulted in a significant reduction in arginase activity in aged rats (P < .05) .

2. Retinal Vascular Protection

Research published in PLOS ONE investigated the effects of ABH on hyperoxia-induced retinal injury. The study utilized bovine retinal endothelial cells (BREC) and mice models:

- Prevention of Apoptosis : Treatment with ABH prevented hyperoxia-induced apoptosis in BREC cells.

- Vascular Repair Enhancement : In oxygen-induced retinopathy models, ABH reduced vaso-obliteration and enhanced physiological vascular repair .

3. Binding Affinity Studies

ABH has been characterized for its binding affinity to human arginase:

| Target | Binding Affinity (pKi) | Ki (nM) |

|---|---|---|

| Human Arginase II | 8.07 | 8.5 |

This data indicates that ABH possesses a high affinity for arginase II, making it a potent inhibitor .

Case Study 1: Aging and Erectile Dysfunction

A study involving aged rats showed that chronic administration of ABH restored erectile function by improving cavernosal hemodynamics. The results indicated that systemic inhibition of arginase through ABH could serve as a therapeutic strategy for erectile dysfunction related to aging.

Case Study 2: Retinal Injury Models

In models simulating retinopathy, the use of ABH demonstrated significant protective effects against oxidative damage, suggesting its potential role in treating retinal diseases characterized by vascular complications.

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-boronohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKKMXCOJQIYAH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430749 | |

| Record name | 6-borono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222638-65-5 | |

| Record name | 6-Borono-L-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222638655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-borono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BORONO-L-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6P7ZQE7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.